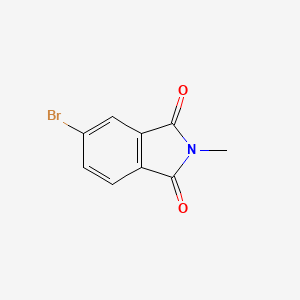

4-Bromo-N-methylphthalimide

Übersicht

Beschreibung

4-Bromo-N-methylphthalimide is a chemical compound with the molecular formula C9H6BrNO2 . It is a solid substance at 20 degrees Celsius .

Physical And Chemical Properties Analysis

4-Bromo-N-methylphthalimide appears as a white to light yellow powder or crystal . The melting point ranges from 147.0 to 151.0 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Application 1: Fluorescent Molecules in Biological, Chemical, and Medical Fields

- Summary of the Application: 1,8-Naphthalimides (NIs), which can be synthesized from 4-Bromo-N-methylphthalimide, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .

- Methods of Application: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

- Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features will allow these derivatives to be used as excellent labeling reagents in the biological system .

Application 2: Emissive Materials in Organic Light-Emitting Diodes

- Summary of the Application: 1,8-Naphthalimide (NI) derivatives, which can be synthesized from 4-Bromo-N-methylphthalimide, have been used as emissive materials in organic light-emitting diodes (OLEDs) .

- Methods of Application: The synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs .

- Results or Outcomes: These materials emit not only red, orange, green, and blue colors, but also function as white emitters . This can have an impact on reducing the energy consumption .

Application 3: Organic Light-Emitting Devices

- Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .

- Methods of Application: The fabrication of a typical single-layer OLED involves the introduction of an organic EL material layer amid anode and cathode, and all of them deposited on a substrate that supports the device . However, multilayer OLEDs that incorporate two or more layers can be fabricated by inserting electron or hole-blocking layers (EBL or HBL) adjacent to the emissive layer (EML) to attain maximum efficiency .

- Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Application 4: Organic Donor–Acceptor (D–A) π-Conjugated Materials

- Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .

- Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .

- Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .

Application 5: Organic Light-Emitting Devices

- Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .

- Methods of Application: The fabrication of a typical single-layer OLED involves the introduction of an organic EL material layer amid anode and cathode, and all of them deposited on a substrate that supports the device . However, multilayer OLEDs that incorporate two or more layers can be fabricated by inserting electron or hole-blocking layers (EBL or HBL) adjacent to the emissive layer (EML) to attain maximum efficiency .

- Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Application 6: Organic Donor–Acceptor (D–A) π-Conjugated Materials

- Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .

- Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .

- Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .

Safety And Hazards

4-Bromo-N-methylphthalimide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation persists, medical advice or attention should be sought .

Eigenschaften

IUPAC Name |

5-bromo-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQHTQYTDPHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355044 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-methylphthalimide | |

CAS RN |

90224-73-0 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

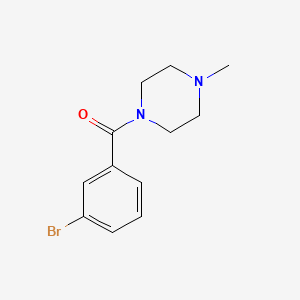

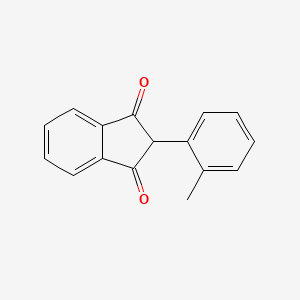

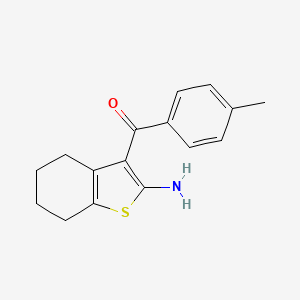

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)